molecular formula C16H17N3O2S B2698445 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone CAS No. 2034575-19-2

1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone

Cat. No.: B2698445
CAS No.: 2034575-19-2
M. Wt: 315.39
InChI Key: HNOVIYMOUYGWPC-UHFFFAOYSA-N
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Description

1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a hybrid pharmacophore structure, incorporating both a pyrrolidine and pyridine moiety, which are privileged scaffolds in the design of biologically active compounds . The simultaneous presence of pyridinyloxy and pyridinylthio ether linkages within a single molecular framework makes it a valuable intermediate for structure-activity relationship (SAR) studies and molecular hybridization strategies . Its structure suggests potential as a key precursor in the synthesis of novel heterocyclic compounds for probing various biological targets. Researchers can utilize this compound in the development of potential therapeutic agents, particularly in the fields of oncology and infectious diseases, where similar nitrogen-containing heterocycles have demonstrated potent activity by inhibiting enzymes like thymidylate synthase, HDAC, and topoisomerase II . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-(3-pyridin-4-yloxypyrrolidin-1-yl)-2-pyridin-4-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c20-16(12-22-15-3-8-18-9-4-15)19-10-5-14(11-19)21-13-1-6-17-7-2-13/h1-4,6-9,14H,5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOVIYMOUYGWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)CSC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its interactions with various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyrrolidine ring, a pyridine moiety, and a thioether group. Its molecular formula is C13H15N3O2SC_{13}H_{15}N_{3}O_{2}S. The presence of the pyridine and pyrrolidine rings is significant as these structures are known to influence biological activity through their interactions with enzymes and receptors.

Biological Activity Overview

The biological activity of this compound is primarily linked to its ability to interact with various biomolecular targets. Key areas of interest include:

  • Enzyme Inhibition : Studies suggest that this compound may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The inhibition mechanism likely involves binding interactions that disrupt normal enzyme function.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, suggesting potential applications in treating infections.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Inhibition Studies : In vitro assays have shown that derivatives containing pyrrolidine and pyridine rings exhibit significant inhibitory effects on various enzymes, including COX-2. For example, a derivative was found to inhibit COX-2 with an IC50 value indicating effective potency.
  • Neuroprotective Effects : Research has indicated that similar compounds can cross the blood-brain barrier and exhibit neuroprotective properties. For instance, derivatives were tested for their ability to mitigate neuroinflammation and oxidative stress in neuronal cell lines .
  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, with compounds exhibiting cytotoxicity against various cancer cell lines. Mechanistic studies have pointed towards apoptosis induction as a key pathway through which these effects are mediated .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Pyrrolidine DerivativesContains a pyrrolidine ringAntimicrobial and anti-inflammatory
Pyridine DerivativesContains a pyridine ringAntimicrobial activity
BenzoylpiperazinesContains piperazine and benzene ringsGlyT1 inhibition

The unique combination of structural elements in this compound enhances its biological activity compared to other similar compounds, particularly due to the trifluoromethyl group which increases lipophilicity and metabolic stability.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : Cyclization reactions using appropriate precursors such as amino alcohols or amino acids.
  • Attachment of the Pyridine Moiety : Nucleophilic substitution reactions where a pyridine derivative reacts with the pyrrolidine ring.
  • Formation of the Thioether Group : This may involve reactions with thiol compounds under controlled conditions to ensure proper functionalization.

Optimizing these synthetic routes can enhance yield and purity, making it suitable for further biological testing .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Properties : Research indicates that compounds with similar structures exhibit significant anticancer activity. For example, modifications to the structure of related compounds have enhanced their efficacy against specific cancer cell lines, suggesting that this compound may inhibit tumor growth through mechanisms such as apoptosis and cell cycle arrest.
    • Anti-inflammatory Activity : The compound has been investigated for its potential anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases .
  • Biological Activity
    • Receptor Interactions : Similar compounds have been shown to bind with high affinity to various receptors, including adrenergic receptors, which are implicated in metabolic syndrome. This suggests that the compound may influence multiple biochemical pathways.
    • Enzyme Inhibition : The compound may also interact with specific enzymes, leading to alterations in metabolic processes that can be leveraged for therapeutic purposes .
  • Synthetic Chemistry
    • Building Block for Complex Molecules : 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structural features allow for various chemical modifications, enabling the development of novel compounds with enhanced biological activities .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of derivatives related to this compound. The findings indicated that certain modifications led to enhanced cytotoxicity against human cancer cell lines, suggesting a promising avenue for further drug development .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of similar compounds. The results demonstrated that these compounds could significantly reduce inflammatory markers in vitro, indicating their potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related pyridine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility (Predicted) Synthetic Accessibility
1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone C₁₇H₁₇N₃O₂S 327.40 Pyridinyloxy, Pyridinylthio Low (thioether reduces polarity) Moderate (requires regioselective substitutions)
1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)ethanone C₁₁H₁₃FN₂O 208.23 Fluoro, Pyrrolidinyl Moderate (fluoro enhances polarity) High (simple alkylation steps)
1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(pyrimidin-2-yl)ethanone C₂₀H₂₄N₆O 376.45 Imidazo-pyrrolo-pyrazine, Pyrimidinyl Very Low (bulky substituents) Low (multi-step synthesis)
Key Observations:
  • Solubility : The pyridinylthio group in the target compound likely reduces aqueous solubility compared to the fluoro-pyrrolidinyl analog, which benefits from fluorine’s electronegativity .
  • Synthetic Complexity : The patent compound’s imidazo-pyrrolo-pyrazine moiety requires intricate multi-step synthesis, whereas the target compound’s synthesis may involve regioselective substitutions on pyrrolidine .

Functional Group Impact

  • Pyridinylthio vs.
  • Fluoro vs. Heteroaromatic Substitutents : The fluoro-pyrrolidinyl analog’s fluorine atom enhances electronegativity, possibly improving binding affinity to electron-rich targets (e.g., enzymes with aromatic pockets) .

Q & A

Q. What are the common synthetic routes for preparing 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Functionalization of pyrrolidine with pyridinyloxy groups via nucleophilic substitution (e.g., reaction of 3-hydroxypyrrolidine with 4-chloropyridine under basic conditions).
  • Step 2: Introduction of the thioether moiety via thiol-alkylation, where pyridin-4-ylthiol reacts with a halogenated intermediate (e.g., bromoethanone derivative).
  • Catalysis: Use of Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation to attach the ethanone group, as seen in analogous compounds .
    Key Considerations: Purity of intermediates must be verified via HPLC or TLC to avoid side reactions.

Q. How is the structural identity of this compound confirmed in academic research?

Methodological Answer:

  • X-ray crystallography is the gold standard for unambiguous structural confirmation. The SHELX suite (e.g., SHELXL for refinement) is widely used for resolving bond lengths, angles, and stereochemistry .
  • Spectroscopic Techniques:
    • NMR: 1^1H and 13^13C NMR to verify substituent positions (e.g., pyridinyloxy vs. pyridinylthio groups).
    • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular formula.
      Note: Crystallographic data should be deposited in repositories like the Cambridge Structural Database for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental spectroscopic data for this compound?

Methodological Answer:

  • Re-evaluate computational parameters: Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) in DFT calculations to better match experimental NMR chemical shifts.
  • Dynamic Effects: Consider solvent interactions or conformational flexibility in solution (e.g., using MD simulations), which may differ from static crystallographic data .
  • Validation: Cross-check with alternative techniques like IR spectroscopy or X-ray PDF analysis for bond vibration/geometry consistency .

Q. What strategies optimize reaction yields for introducing the pyridinylthio group without side-product formation?

Methodological Answer:

  • Controlled Reaction Conditions:
    • Use inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group.
    • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility of pyridin-4-ylthiol in non-polar solvents.
  • Selective Protection/Deprotection: Temporarily protect reactive sites on pyrrolidine (e.g., tert-butoxycarbonyl, Boc) before thiolation .
    Data-Driven Approach: Monitor reaction progress via LC-MS to identify and isolate intermediates, minimizing side reactions.

Q. How can researchers assess the biological activity of this compound while addressing potential assay artifacts?

Methodological Answer:

  • Control Experiments:
    • Include counter-screens against known off-targets (e.g., cytochrome P450 enzymes) to rule out false positives.
    • Use isothermal titration calorimetry (ITC) to validate binding specificity to the intended biological target.
  • Metabolic Stability: Evaluate hepatic microsomal stability (e.g., using rat liver microsomes) to ensure observed activity is not due to metabolite interference .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in pharmacological studies involving this compound?

Methodological Answer:

  • Nonlinear Regression: Fit data to a sigmoidal dose-response model (e.g., Hill equation) using software like GraphPad Prism.
  • Error Analysis: Calculate 95% confidence intervals for IC₅₀/EC₅₀ values; use ANOVA for comparing multiple datasets.
  • Reproducibility: Triplicate experiments with independent compound batches to control for synthesis variability .

Q. How should researchers handle discrepancies in crystallographic data versus solution-phase behavior?

Methodological Answer:

  • Temperature-Dependent Studies: Perform variable-temperature NMR to detect conformational changes in solution.
  • Crystallization Solvent Effects: Compare structures crystallized from different solvents (e.g., DMSO vs. ethanol) to assess packing influences .
  • Complementary Techniques: Use small-angle X-ray scattering (SAXS) to study aggregation states in solution.

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